Lipophilicity (LogP) Elevation vs. Non-Fluorinated Cyclobutylamine
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride demonstrates a substantially higher calculated partition coefficient (LogP) compared to non-fluorinated cyclobutylamine, indicative of superior membrane permeability potential. The target compound exhibits a LogP of 2.93, whereas the comparator, cyclobutylamine, has a LogP of 0.2 [1] [2]. This 2.73 log unit difference translates to an approximately 537-fold increase in lipophilicity, which is a critical factor for blood-brain barrier penetration and intracellular target access [3].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.93 (computed for hydrochloride salt) |
| Comparator Or Baseline | Cyclobutylamine (CAS 2516-34-9): LogP = 0.2 |
| Quantified Difference | Δ LogP = 2.73 (∼537-fold higher lipophilicity) |
| Conditions | Computed by ChemSrc method for target; XLogP3-AA for comparator via PubChem |
Why This Matters
Procurement of this specific fluorinated building block enables the design of drug candidates with enhanced membrane permeability and CNS exposure potential, a property not achievable with the non-fluorinated parent amine.
- [1] ChemSrc. (2017). 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride. Computed LogP: 2.93240. View Source
- [2] PubChem. (2025). Cyclobutylamine. PubChem CID 75645. Computed XLogP3-AA: 0.2. View Source
- [3] PubChem. (2025). 1-(Trifluoromethyl)cyclobutan-1-amine. PubChem CID 50989630. Computed XLogP3-AA: 1.1. View Source
